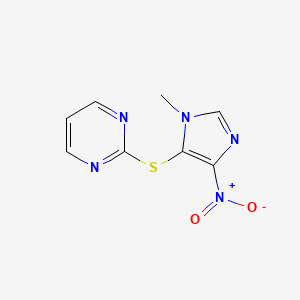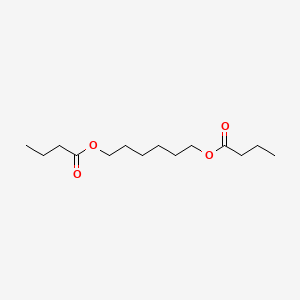
Hexane-1,6-diyl dibutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,6-diyl dibutanoate is an organic compound with the molecular formula C14H26O4. It is an ester derived from hexane-1,6-diol and butanoic acid. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexane-1,6-diyl dibutanoate can be synthesized through the esterification reaction between hexane-1,6-diol and butanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of hexane-1,6-diol with butanoic acid in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 100-120°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Hexane-1,6-diyl dibutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexane-1,6-diol and butanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to produce carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and an acid or base catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Hexane-1,6-diol and butanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Hexane-1,6-diyl dibutanoate has several applications in scientific research and industry:
Polymer Production: It is used as a monomer in the synthesis of various polymers, providing flexibility and durability to the final product.
Plasticizer: It is added to plastics to enhance their flexibility and reduce brittleness.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives, improving their performance and durability.
Biomedical Research: this compound is studied for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of hexane-1,6-diyl dibutanoate primarily involves its role as a plasticizer and a monomer in polymer synthesis. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In polymer synthesis, it undergoes polymerization reactions to form long-chain polymers with desirable mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Hexane-1,6-diyl dibutanoate can be compared with other similar compounds such as:
Hexane-1,6-diyl diacrylate: Used in UV-curable coatings and adhesives.
Butane-1,4-diyl dibutanoate: Another ester with similar plasticizing properties but different chain length.
Hexane-1,6-diyl bis(4-oxopentanoate): Used in green chemistry applications as a renewable resource-based compound.
Uniqueness: this compound is unique due to its specific chain length and ester groups, which provide a balance of flexibility and durability in polymer applications. Its ability to undergo various chemical reactions also makes it a versatile compound in both industrial and research settings.
Eigenschaften
CAS-Nummer |
6222-19-1 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
6-butanoyloxyhexyl butanoate |
InChI |
InChI=1S/C14H26O4/c1-3-9-13(15)17-11-7-5-6-8-12-18-14(16)10-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
QVTMHQILPALTKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCCCCCOC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


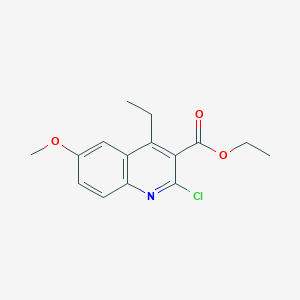
![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
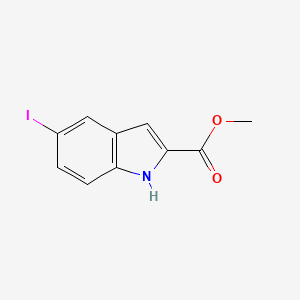
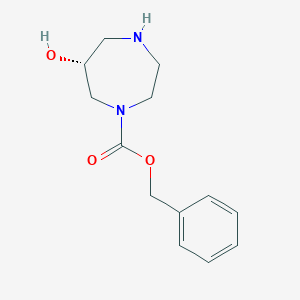
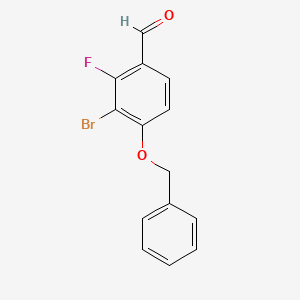
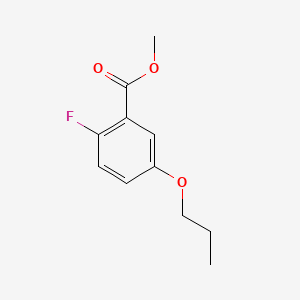
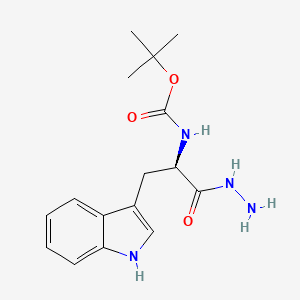
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
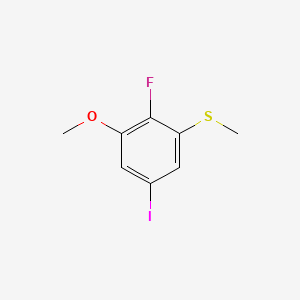
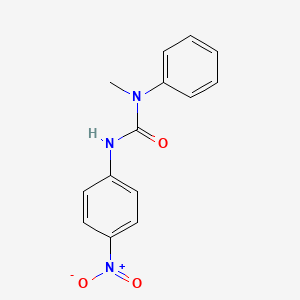
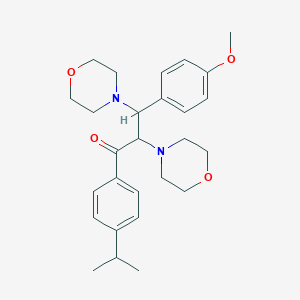
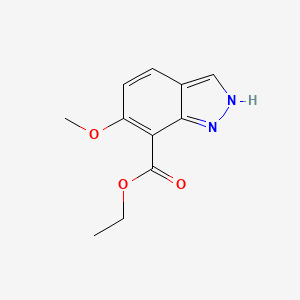
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
